(5R)-Rosuvastatin Methyl Ester
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Overview
Description
(5R)-Rosuvastatin Methyl Ester is a chemical compound derived from Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is an ester derivative, which means it is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are commonly found in nature, as well as in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Rosuvastatin Methyl Ester typically involves the esterification of Rosuvastatin with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Rosuvastatin+MethanolAcid Catalyst(5R)-Rosuvastatin Methyl Ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of microreactor systems has also been explored for the direct introduction of ester groups into various organic compounds, providing a more sustainable and efficient process .
Chemical Reactions Analysis
Types of Reactions
(5R)-Rosuvastatin Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Rosuvastatin and methanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as zinc chloride or silica chloride in the presence of alcohols.
Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Hydrolysis: Rosuvastatin and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Alcohol derivatives of Rosuvastatin.
Scientific Research Applications
(5R)-Rosuvastatin Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and cholesterol metabolism.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of (5R)-Rosuvastatin Methyl Ester involves its conversion back to Rosuvastatin in the body. Rosuvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Methyl Ester: Another ester derivative of a statin medication.
Simvastatin Methyl Ester: Similar in structure and function to (5R)-Rosuvastatin Methyl Ester.
Pravastatin Methyl Ester: Another statin ester with similar cholesterol-lowering effects.
Uniqueness
This compound is unique due to its specific stereochemistry and its high potency in lowering cholesterol levels compared to other statins. Its ester form also allows for different pharmacokinetic properties, potentially offering advantages in drug delivery and metabolism .
Properties
CAS No. |
1776088-23-3 |
---|---|
Molecular Formula |
C23H30FN3O6S |
Molecular Weight |
495.566 |
IUPAC Name |
methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1 |
InChI Key |
SUTPUCLJAVPJRS-WFJXPABVSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Synonyms |
(3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester |
Origin of Product |
United States |
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